

The Chemical Architecture of Laminarihexaose: A Technical Overview

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Compound of Interest		
Compound Name:	Laminarihexaose	
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Introduction

Laminarihexaose is a complex carbohydrate, specifically an oligosaccharide, that plays a significant role in various biological processes. As a fundamental unit of laminarin, a storage glucan found in brown algae, its structure is of considerable interest to researchers in fields ranging from immunology to biofuel development.[1][2] This technical guide provides a detailed examination of the chemical structure of **laminarihexaose**, methods for its characterization, and its higher-order structural arrangements.

Chemical Structure and Properties

Laminarihexaose is a linear oligosaccharide composed of six D-glucose monosaccharide units. These units are linked together by β -(1 \rightarrow 3)-glycosidic bonds.[3][4][5] The chemical formula for **laminarihexaose** is C36H62O31, and it has a molecular weight of approximately 990.86 g/mol .[4][6] The IUPAC name for this compound is β -D-glucopyranosyl-(1 \rightarrow 3)- β -D-glucopyranosyl-(1 \rightarrow 3)- β -D-glucopyranosyl-(1 \rightarrow 3)- β -D-glucopyranosyl-(1 \rightarrow 3)- β -D-glucopyranosyl-(1 \rightarrow 3)-D-glucose.[4]

Key Structural Features:

• Monosaccharide Unit: D-glucose

Glycosidic Linkage: β-(1→3)



• Degree of Polymerization: 6

The β -(1 \rightarrow 3)-linkage dictates the overall three-dimensional shape of the molecule, leading to a helical conformation.[7] This specific arrangement is crucial for its recognition by various proteins, including enzymes and immune receptors.

Quantitative Structural Data

Property	Value	Reference
Molecular Formula	C36H62O31	[4][6]
Molecular Weight	990.86 g/mol	[6]
CAS Number	29842-30-6	[4]

Higher-Order Structure and Conformation

Studies have revealed that **laminarihexaose** can adopt complex three-dimensional structures. X-ray crystallography of **laminarihexaose** in complex with proteins has shown that it can form a pseudo-quadruplex structure. This arrangement is thought to mimic the triple helical structure of the larger β -glucan polymer.[7][8] The stability of this helical structure is maintained by interstrand hydrogen bonds between the 2-OH groups of the glucose residues, as well as intrastrand and inter-residue hydrogen bonds.[7] In some instances, the glucopyranose rings within the hexasaccharide have been observed to adopt a twist-boat conformation.[3]

Experimental Protocols for Structural Elucidation

The determination of the chemical structure of **laminarihexaose** relies on several advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of oligosaccharides.

Methodology:



- Sample Preparation: A purified sample of laminarihexaose is dissolved in a suitable solvent, typically deuterium oxide (D2O).
- Data Acquisition: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.[9]
- Spectral Analysis:
 - The anomeric protons (H-1) of the β-linked glucose residues typically appear in a specific region of the ¹H NMR spectrum.[10][11]
 - \circ The large coupling constants between H-1 and H-2 are characteristic of the β -anomeric configuration.
 - 2D NMR experiments are used to assign all proton and carbon signals and to establish the (1→3) linkages between the glucose units by observing correlations between the anomeric proton of one residue and the C-3 of the adjacent residue.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and sequence of oligosaccharides.

Methodology:

- Ionization: Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser
 Desorption/Ionization (MALDI) are used to generate gas-phase ions of the laminarihexaose
 molecule.[2][12]
- Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured to determine the precise molecular weight.
- Fragmentation Analysis (MS/MS): Collision-induced dissociation (CID) is used to fragment the parent ion. The resulting fragment ions provide information about the sequence of the monosaccharide units and the positions of the glycosidic linkages.

X-ray Crystallography



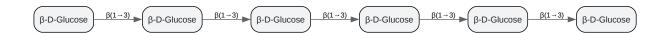
X-ray crystallography provides detailed three-dimensional structural information of molecules in their crystalline state.

Methodology:

- Crystallization: High-purity laminarihexaose, often in complex with a binding protein, is crystallized under specific conditions of temperature, pH, and precipitant concentration.
- Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.
- Structure Determination: The diffraction data is processed to calculate an electron density map, from which the atomic coordinates of the molecule can be determined and the three-dimensional structure is modeled.[3]

Visualizing the Structure of Laminarihexaose

The following diagram illustrates the linear sequence and glycosidic linkages of laminarihexaose.



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Caption: Chemical structure of **Laminarihexaose**.

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